Product packaging for 2-Hydroxy-5-(2-thienyl)benzaldehyde(Cat. No.:CAS No. 215023-65-7)

2-Hydroxy-5-(2-thienyl)benzaldehyde

Cat. No.: B1299153
CAS No.: 215023-65-7
M. Wt: 204.25 g/mol
InChI Key: JDXKZIUDWWNBDM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-thienyl)benzaldehyde is a high-value benzaldehyde derivative of significant interest in advanced chemical research and development. This compound features a thiophene ring conjugated to a salicylaldehyde core, a structure that serves as a versatile building block for synthesizing complex organic molecules . Its primary research application is as a precursor for the synthesis of N-acyl hydrazones, a class of compounds with a broad spectrum of investigated pharmacological properties, including anti-cancer, antioxidant, and antimicrobial activities . The molecular scaffold, characterized by its imine and amide functionality, provides multiple pharmacophoric interaction points, making it a valuable template in medicinal chemistry and drug discovery . Furthermore, the presence of delocalized π-electrons and extended conjugation in its derivatives contributes to enhanced chemical and biological activities, with additional potential applications in materials science, such as in the development of nonlinear optics (NLO) and chemical sensors . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2S B1299153 2-Hydroxy-5-(2-thienyl)benzaldehyde CAS No. 215023-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKZIUDWWNBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356680
Record name 2-Hydroxy-5-(2-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215023-65-7
Record name 2-Hydroxy-5-(2-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxy 5 2 Thienyl Benzaldehyde and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Thienyl-Substituted Salicylaldehyde (B1680747) Scaffold

Retrosynthetic analysis, a technique for planning organic syntheses, deconstructs the target molecule into simpler, readily available starting materials. advancechemjournal.com For 2-Hydroxy-5-(2-thienyl)benzaldehyde, two primary disconnections are logical. The first key disconnection is the carbon-carbon bond between the benzene (B151609) and thiophene (B33073) rings. This suggests a cross-coupling reaction between a functionalized salicylaldehyde and a thiophene derivative. A second strategic disconnection targets the formyl group, pointing to the formylation of a pre-formed 5-(2-thienyl)phenol intermediate.

These disconnections lead to two main synthetic strategies:

Strategy A: Formation of the salicylaldehyde core first, followed by the introduction of the thiophene moiety. This typically involves the formylation of a phenol (B47542), followed by halogenation at the 5-position, and finally a palladium-catalyzed cross-coupling reaction with a thiophene-based organometallic reagent.

Strategy B: Formation of the biaryl C-C bond first, followed by the introduction of the aldehyde group. This route begins with the coupling of a phenol derivative and a thiophene derivative, followed by a regioselective formylation at the ortho-position to the hydroxyl group.

Approaches to the Formation of Substituted Salicylaldehyde Cores

The synthesis of the salicylaldehyde core is a fundamental step in many organic syntheses. nih.govnih.gov Traditional methods like the Reimer-Tiemann and Duff reactions are often employed, though they can face challenges with regioselectivity and yield. researchgate.netresearchgate.net More modern and controlled methods have been developed to address these issues.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wku.edu It involves the use of a directing group (DG) that coordinates to an organometallic base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting arylmetal species can then react with an electrophile, such as a formylating agent, to introduce the desired group with high precision.

For phenolic systems, the hydroxyl group itself can be a directing group, but its acidity often requires protection or the use of specific reagents. A highly effective method involves converting the phenol into an O-aryl carbamate (B1207046), such as an O-aryl N-isopropylcarbamate. organic-chemistry.org This carbamate group serves as an excellent directing group for ortho-lithiation. The subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) and acidic workup yields the salicylaldehyde. organic-chemistry.org This entire sequence can often be performed in a one-pot operation, providing high yields of the desired product. organic-chemistry.org

Another approach involves the use of magnesium-based reagents. The regioselective ortho-formylation of substituted phenols can be achieved using a MgCl₂–Et₃N base system with paraformaldehyde, affording salicylaldehydes in excellent yields. orientjchem.orgsemanticscholar.org The regioselectivity is influenced by the substitution pattern on the phenol ring; bulky meta substituents can direct formylation to the sterically less hindered ortho position. orientjchem.orgsemanticscholar.org

MethodDirecting Group/ReagentFormylating AgentKey Features
Directed ortho-Lithiation O-Aryl N-isopropylcarbamateN,N-Dimethylformamide (DMF)High regioselectivity; efficient one-pot procedure; yields often >80%. organic-chemistry.org
Magnesium-Mediated Formylation MgCl₂ / Et₃NParaformaldehydeGood to excellent yields; regioselectivity is dependent on phenol substituents. researchgate.netorientjchem.orgsemanticscholar.org
Copper-Mediated Duff Reaction Copper saltsHexamethylenetetramine (HMTA)Improved yield and ortho-selectivity compared to the classic Duff reaction. researchgate.net

This table summarizes modern strategies for the regioselective formylation of phenols.

When the phenol already contains a thiophene substituent at the 5-position, introducing the formyl group regioselectively at the C2 position is the primary challenge. The electronic properties of the thienyl group can influence the reactivity of the benzene ring towards electrophilic aromatic substitution. While classic formylation reactions could be attempted, controlling the position of substitution can be difficult. DoM strategies, as described above, remain a superior choice for ensuring the formyl group is introduced exclusively at the position ortho to the hydroxyl group, thus avoiding isomeric mixtures. wku.eduorganic-chemistry.org The development of electrochemical methods for the regioselective C-H functionalization of free phenols also presents a modern alternative, although specific application to this system would require investigation. nih.gov

Introduction of the 2-Thienyl Moiety onto the Benzene Ring

The creation of the C-C bond between the phenyl and thienyl rings is a critical step, for which palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools.

These reactions have revolutionized the synthesis of biaryl compounds by enabling the efficient formation of C(sp²)-C(sp²) bonds under relatively mild conditions with high functional group tolerance. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgyoutube.com For the synthesis of this compound, this would typically involve reacting 5-bromosalicylaldehyde (B98134) with thiophene-2-boronic acid or its corresponding boronic ester. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org This method is widely used due to the commercial availability and relative stability of the boronic acid reagents. nih.govnih.gov

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organohalide. organic-chemistry.orgwikipedia.org The synthesis could proceed by reacting 5-bromosalicylaldehyde with 2-(tributylstannyl)thiophene. A key advantage of Stille coupling is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope. taylorandfrancis.comlibretexts.org However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.orgorganic-chemistry.org To form the target scaffold, thienylzinc chloride could be coupled with 5-bromosalicylaldehyde. Organozinc reagents are among the most reactive organometallics used in cross-coupling, which can lead to faster reactions under mild conditions. openochem.orgchem-station.com This high reactivity, however, also makes them sensitive to air and moisture, requiring careful handling. openochem.org

Coupling ReactionOrganometallic Reagent (Thiophene Source)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Thiophene-2-boronic acid / esterLow toxicity, stable reagents, commercially available. libretexts.orgBase is required, which can affect sensitive functional groups. organic-chemistry.org
Stille 2-(Tributylstannyl)thiopheneAir and moisture stable reagents, broad functional group tolerance. wikipedia.orglibretexts.orgHigh toxicity of tin compounds, difficult byproduct removal. organic-chemistry.org
Negishi Thienylzinc halideHigh reactivity, high functional group tolerance, milder conditions. wikipedia.orgchem-station.comReagents are sensitive to air and moisture. openochem.org

This table provides a comparison of major palladium-catalyzed cross-coupling reactions for the synthesis of the 5-thienyl salicylaldehyde scaffold.

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. rsc.org This approach avoids the pre-functionalization of one of the coupling partners into an organometallic reagent by directly activating a C-H bond. unipd.it

For this specific synthesis, a direct arylation could involve coupling 5-halosalicylaldehyde with thiophene, where the C-H bond at the 2-position of the thiophene is activated. Numerous methodologies have been developed for the direct arylation of thiophenes, typically at the most acidic α-position (C2 or C5). acs.orgorganic-chemistry.org These reactions are often catalyzed by palladium complexes, sometimes without the need for phosphine (B1218219) ligands, and can proceed with low catalyst loadings. rsc.orgorganic-chemistry.orgresearchgate.net While direct arylation of a phenol C-H bond with a thiophene derivative is also conceivable, methods for the direct arylation of thiophenes are generally more established and regioselective. acs.orgorganic-chemistry.org

Advanced Purification and Isolation Techniques for Complex Organic Intermediates

The purification of this compound, an aromatic aldehyde, can be approached using several advanced methods. The choice of technique is often dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. Common and effective techniques include chromatography, recrystallization, and chemical extraction methods.

Chromatographic Methods

Column chromatography is a powerful and widely used technique for the purification of organic compounds. acs.org Its effectiveness lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase. For substituted benzaldehydes, silica (B1680970) gel is a common stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) represents a more advanced form of liquid chromatography that utilizes high pressure to force the solvent through columns containing smaller particle sizes, leading to higher resolution and faster separation times. A patent for the separation of benzaldehyde (B42025) isomers describes a method using a C18 and 5-fluorophenyl mixed bonded silica gel as the stationary phase and a mobile phase consisting of dipotassium (B57713) hydrogen phosphate-methanol-organic alkali solution. google.com This highlights the adaptability of HPLC for separating closely related aromatic aldehydes.

Thin-layer chromatography (TLC) is another valuable tool, primarily for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. mdpi.comcapes.gov.br For substituted benzaldehydes, specific conditions for TLC have been reported that allow for the separation of various derivatives. capes.gov.br

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. mt.com The principle is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. ucalgary.calibretexts.org The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. ucalgary.ca Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the solvent. mt.com

The choice of solvent is critical for successful recrystallization. ucalgary.ca A good solvent will dissolve a large amount of the substance at high temperatures and a small amount at low temperatures. Common solvents for recrystallization of organic compounds are ranked by polarity, ranging from water (most polar) to alkanes like hexane (B92381) (least polar). ucalgary.ca For compounds with acidic or basic functionalities, such as the hydroxyl group in this compound, crystallization of the corresponding salt can also be an effective purification strategy. rochester.edu

Bisulfite Extraction

A specific chemical method for the purification of aldehydes is bisulfite extraction. jove.com This technique relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct. The aldehyde can be selectively extracted from an organic solution into an aqueous phase containing sodium bisulfite. After separation of the aqueous layer, the aldehyde can be regenerated by treatment with an acid or base. This method is particularly useful for separating aldehydes from non-reactive organic compounds that may have similar boiling points or polarities, making purification by distillation or chromatography challenging. jove.com The efficiency of this extraction can be influenced by the choice of the miscible organic solvent used, such as methanol (B129727) or dimethylformamide. jove.com

Purification Technique Principle Advantages Considerations for this compound
Column Chromatography Differential partitioning between a stationary and mobile phase. acs.orgHigh resolution, applicable to a wide range of compounds.The polarity of the thiophene and hydroxyl groups will influence solvent selection.
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography with smaller particle size columns. google.comHigh speed and excellent separation efficiency. google.comSuitable for obtaining very high purity material and for analytical purposes.
Recrystallization Difference in solubility of the compound and impurities at different temperatures. mt.comlibretexts.orgCost-effective for large-scale purification, can yield very pure crystals. ucalgary.caThe hydroxyl and aldehyde groups may allow for a range of suitable polar and non-polar solvents.
Bisulfite Extraction Reversible formation of a water-soluble bisulfite adduct with the aldehyde. jove.comHighly selective for aldehydes, separates from non-carbonyl impurities. jove.comThe presence of the phenolic hydroxyl group might affect the pH conditions for adduct formation and regeneration.

Detailed Research Findings

Research on the synthesis of various substituted benzaldehydes often reports the use of column chromatography for purification. For instance, in one-pot reduction/cross-coupling procedures to produce substituted benzaldehydes, the final products were isolated by column chromatography. acs.org Similarly, the synthesis of diastereomeric cis-/trans-3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids from aromatic aldehydes involved flash chromatography for the separation of isomers. mdpi.com

In the context of related hydroxy benzaldehydes, a study on the synthesis of 2-hydroxy-5-((arylthio)methyl)benzaldehydes utilized the reaction of benzenethiol (B1682325) derivatives with 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) in an ethanolic potassium hydroxide (B78521) solution, implying that the product's solubility is suitable for such a solvent system, which is also relevant for recrystallization. researchgate.net

The following table summarizes key parameters for the application of these advanced purification techniques to complex organic intermediates like this compound.

Technique Stationary Phase Typical Mobile Phase/Solvent Key Experimental Parameters
Column Chromatography Silica gel mdpi.comHexane/Ethyl Acetate gradientSolvent polarity, column dimensions, flow rate
HPLC C18 bonded silica google.comMethanol/Water or Acetonitrile/Water with modifiers google.comMobile phase composition, flow rate, detection wavelength, column temperature google.com
Recrystallization Not ApplicableEthanol, Methanol, Toluene, Hexane, or mixtures thereof ucalgary.carochester.eduSolvent choice, temperature gradient, cooling rate
Bisulfite Extraction Not ApplicableWater/Methanol or Water/Dimethylformamide jove.compH control, concentration of sodium bisulfite, extraction solvent

Ultimately, a combination of these techniques may be necessary to achieve the desired level of purity for this compound. For example, an initial purification by bisulfite extraction could be followed by a final polishing step using recrystallization or HPLC.

Advanced Spectroscopic and Structural Characterization Studies of 2 Hydroxy 5 2 Thienyl Benzaldehyde

Vibrational Spectroscopy for Elucidating Molecular Conformations and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and understanding the vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For 2-Hydroxy-5-(2-thienyl)benzaldehyde, characteristic absorption bands would be expected in several key regions. The presence of a strong, broad band typically in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this peak can provide clues about the extent of intra- and intermolecular hydrogen bonding.

The aldehyde group would be identified by two characteristic absorptions: the C-H stretching vibration, which typically appears as a pair of weak to medium bands between 2700-2900 cm⁻¹, and the strong C=O (carbonyl) stretching band. For aromatic aldehydes, this C=O stretch is usually observed in the 1680-1715 cm⁻¹ region. Conjugation with the aromatic ring and the presence of the electron-donating hydroxyl group would influence the precise wavenumber.

Vibrations associated with the aromatic and thiophene (B33073) rings would also be prominent. C=C stretching vibrations within the benzene (B151609) and thiophene rings typically appear in the 1450-1600 cm⁻¹ region. C-H aromatic stretching vibrations are expected just above 3000 cm⁻¹. The C-S stretching vibration from the thiophene ring is generally weaker and found in the 600-800 cm⁻¹ range. The unique substitution pattern on the benzene ring would also give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While polar bonds like C=O and O-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectroscopy. Therefore, the C=C stretching vibrations of the aromatic and thiophene rings, and the C-S bond of the thiophene ring, would be expected to show strong intensity in the FT-Raman spectrum. This complementarity is crucial for a complete assignment of all vibrational modes of the molecule. For instance, while the C=O stretch is strong in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic system would be more prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for each unique proton. The aldehyde proton (CHO) would appear as a highly deshielded singlet, typically in the range of δ 9.5-10.5 ppm. The phenolic hydroxyl proton (OH) would also be a singlet, with a chemical shift that can vary widely (typically δ 4-12 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

The protons on the substituted benzene ring would appear in the aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (splitting) would confirm the 1,2,4-substitution pattern. The protons of the thiophene ring would also resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm, with coupling constants characteristic of their positions on the five-membered ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The extended conjugated system in this compound, which includes the benzaldehyde (B42025) and thiophene rings, constitutes a significant chromophore. This conjugation is expected to result in strong absorption bands in the UV region. Typically, aromatic aldehydes show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, are expected at shorter wavelengths, while the lower intensity n → π* transition of the carbonyl group would appear at a longer wavelength. The presence of the hydroxyl group (an auxochrome) and the thiophene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of the molecular structure, including bond lengths, bond angles, and conformational details. Furthermore, it elucidates the supramolecular architecture, revealing how individual molecules are arranged in the crystal lattice and the nature of the intermolecular forces that govern this packing.

Analysis of Intramolecular Hydrogen Bonding Interactions and Conformational Stability

The presence of a hydroxyl group ortho to an aldehyde group in salicylaldehyde (B1680747) derivatives typically results in the formation of a strong intramolecular hydrogen bond. guidechem.comstackexchange.com This interaction plays a crucial role in stabilizing the molecular conformation. In the case of the related compound, 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, an intramolecular O—H···O hydrogen bond is observed between the hydroxyl group and the aldehyde oxygen atom. nih.gov This hydrogen bond creates a six-membered pseudo-ring, known as an S(6) ring motif, which significantly contributes to the planarity and conformational rigidity of the molecule. nih.govresearchgate.net The formation of this internal hydrogen bond is a well-documented phenomenon in ortho-hydroxybenzaldehydes and is known to influence their chemical and physical properties. mdpi.com

The stability conferred by this intramolecular hydrogen bond is generally strong enough to preclude the formation of intermolecular hydrogen-bonded dimers, which are often observed in other substituted phenols. This internal chelation effectively satisfies the hydrogen-bonding potential of the hydroxyl and aldehyde groups within a single molecule.

Table 1: Hydrogen Bond Parameters for a Related Salicylaldehyde Derivative

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
O2—H2D···O10.78(3)1.89(3)2.623(3)157(3) nih.gov
Data for 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde

Determination of Dihedral Angles and Planarity of Aromatic Systems

The individual aromatic rings are themselves expected to be essentially planar. For instance, in the aforementioned analog, the thiophene ring exhibits a root-mean-square deviation of only 0.006 Å for all non-hydrogen atoms, confirming its planarity. nih.gov Similarly, the benzaldehyde moiety is expected to be largely planar, a feature reinforced by the intramolecular hydrogen bond. In other substituted benzaldehyde derivatives, the molecule is often found to be essentially planar, with only minor deviations of atoms from the mean plane. researchgate.net

Table 2: Dihedral Angles in Related Thiophene-Substituted Benzaldehyde Derivatives

CompoundDihedral Angle between Aromatic Rings (°)Reference
5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde4.35(8) nih.gov
3-Benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene35.2(4) and 57.7(3) nih.gov
1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene71.59(12) and 50.71(12) nih.gov

Investigation of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, including hydrogen bonds, π-π stacking interactions, and weaker C—H···O contacts. In the case of this compound, the strong intramolecular hydrogen bond is expected to dominate, leaving weaker intermolecular forces to direct the crystal packing.

In the analog 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, no intermolecular hydrogen bonds are observed in the crystal structure. nih.gov This suggests that the crystal packing is likely driven by other types of interactions. In many aromatic compounds, π-π stacking interactions between adjacent rings play a significant role in the supramolecular assembly. For instance, in 2-hydroxy-5-nitrobenzaldehyde (B32719), molecules are interconnected through π-π interactions with a centroid-to-centroid distance of 3.582(2) Å. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation of 2 Hydroxy 5 2 Thienyl Benzaldehyde

Ligand Design Principles and Chelation Properties of the Salicylaldehyde-Thiophene Scaffold

The design of 2-Hydroxy-5-(2-thienyl)benzaldehyde as a ligand is predicated on the well-established coordination capabilities of salicylaldehyde (B1680747) derivatives, enhanced and electronically modulated by the presence of the thienyl substituent.

Role of Phenolic Hydroxyl and Aldehyde Carbonyl Groups as Chelation Sites

The salicylaldehyde framework provides a classic bidentate chelation site for a wide range of metal ions. Upon deprotonation, the phenolic hydroxyl group becomes a monoanionic oxygen donor, while the aldehyde carbonyl group acts as a neutral oxygen donor. This O,O'-donor set forms a stable six-membered chelate ring with a coordinated metal ion. This coordination mode is a common feature for substituted salicylaldehydes, which typically bind to metal ions in a chelating bidentate fashion. nih.gov

In complexes of related substituted salicylaldehydes, such as those with copper(II) or palladium(II), the ligand coordinates through the carbonyl and deprotonated phenolato oxygen atoms. nih.govnih.govrsc.org This chelation is robust and forms the basis for constructing mononuclear or polynuclear metal complexes. The formation of this chelate ring is often evidenced in infrared (IR) spectroscopy by a shift in the C=O stretching frequency and the disappearance of the phenolic O-H band upon coordination to the metal center.

Influence of the Thiophene (B33073) Moiety on Ligand Field and Electronic Properties

The introduction of a 2-thienyl group at the 5-position of the salicylaldehyde ring significantly influences the ligand's electronic properties. Thiophene is an electron-rich aromatic heterocycle that can engage in π-conjugation with the benzene (B151609) ring. Studies on substituted thiophenes indicate that substituents in the 2-position exert a more substantial electronic effect compared to those in the 3-position. researchgate.net

The thienyl group acts predominantly as a conjugative substituent, which can increase the delocalization of π-electrons across the entire ligand framework. researchgate.net This extended conjugation affects the energy of the ligand's molecular orbitals, which in turn modulates the ligand field strength and the electronic absorption spectra of its metal complexes. An increased conjugation is known to cause a red-shift (bathochromic shift) in the dominant absorption peaks. This modulation can influence the ligand-to-metal charge transfer (LMCT) bands and the d-d electronic transitions within the metal center, thereby altering the color and redox properties of the complexes. For instance, electron-donating groups on a ligand can increase the electron density, which in turn affects the photophysical properties of resulting lanthanide complexes. rsc.org

Synthesis and Structural Characterization of Transition Metal Complexes

The versatile chelation ability of the salicylaldehyde-thiophene scaffold allows for the synthesis of a diverse array of metal complexes. While specific research on this compound is not extensively documented, its coordination behavior can be reliably inferred from studies on analogous salicylaldehyde derivatives.

Complexes with First-Row Transition Metals (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II))

Complexes of first-row transition metals with salicylaldehyde-type ligands are typically synthesized by reacting a metal salt (e.g., acetate, chloride, or nitrate) with the ligand in a suitable solvent such as methanol (B129727) or ethanol. mdpi.comresearchgate.net In some cases, a template synthesis is employed, where the metal ion directs the condensation of precursors to form a larger Schiff base ligand in situ. researchgate.net

The resulting coordination geometries are dependent on the metal ion and the stoichiometry of the reaction.

Cu(II) complexes with salicylaldehyde derivatives frequently exhibit square planar or distorted square pyramidal geometries. nih.govrsc.orgmdpi.com For example, the complex [Cu(5-F-salo)₂] is mononuclear with the two bidentate ligands arranged in a trans-square planar geometry around the copper(II) ion. nih.govmdpi.com

Ni(II) complexes can adopt various geometries. For instance, nickel(II) complexes with flavonolate ligands, which share the O,O'-donor feature, have been studied as models for quercetin (B1663063) dioxygenase and can exhibit distorted octahedral geometries. nih.gov Salicylaldimine nickel(II) complexes are also well-known and often feature square planar coordination. rsc.org

Co(II), Mn(II), and Zn(II) complexes with related Schiff base ligands derived from substituted salicylaldehydes have been shown to form stable octahedral complexes, often incorporating solvent molecules or other co-ligands to complete the coordination sphere. researchgate.net

Table 1: Representative Structural Data for First-Row Transition Metal Complexes with Related Salicylaldehyde Ligands

Metal IonRepresentative Complex FormulaCoordination GeometryKey Structural FeaturesReference(s)
Cu(II)[Cu(5-F-salo)₂]Square PlanarMononuclear, trans-arrangement of ligands. nih.govmdpi.com
Cu(II)[Cu(5-NO₂-salo)₂(CH₃OH)₂]Distorted OctahedralMononuclear, axial methanol ligands. rsc.org
Ni(II)[Ni(flavonolate)(TPA)]⁺Distorted Trigonal BipyramidalModel for Ni(II)-QueD enzyme. nih.gov
Pd(II)[Pd(3,5-diBr-salo)₂]Square PlanarNeutral complex with trans-bidentate ligands. nih.gov

Note: This table presents data from analogous systems to infer the expected properties for complexes of this compound.

Complexes with Second and Third-Row Transition Metals (e.g., Mo(VI), Ru(III))

The salicylaldehyde-thiophene scaffold is also suitable for complexing heavier transition metals, leading to complexes with interesting catalytic or biological properties.

Ruthenium(III) Complexes: The synthesis of Ru(III) complexes with salicylaldehyde-derived Schiff bases typically involves the reaction of RuCl₃·3H₂O with the ligand in a 1:2 metal-to-ligand molar ratio in refluxing ethanol. srce.hr This often yields anionic complexes with the general formula Na[Ru(L)₂Cl₂], where the ruthenium center adopts a hexacoordinated, distorted octahedral geometry. srce.hr In these complexes, the ligand coordinates through the deprotonated phenolic oxygen and the imine nitrogen, and the disappearance of the phenolic O-H stretching band in the IR spectrum confirms coordination. srce.hr

Molybdenum(VI) Complexes: Molybdenum in its highest oxidation state (+6) readily forms oxo-complexes. With bidentate salicylaldehyde-type ligands, it characteristically forms cis-dioxomolybdenum(VI) species. These complexes, with the general formula [MoO₂(L)₂], can be synthesized from precursors like MoO₂(acac)₂. They typically feature a distorted octahedral geometry with the two oxo groups in a cis arrangement, a common structural motif for Mo(VI) complexes. acs.orgacs.org

Table 2: Representative Data for Second and Third-Row Transition Metal Complexes with Related Ligands

Metal IonRepresentative Complex/FormulaCommon Synthesis PrecursorTypical Coordination GeometryReference(s)
Ru(III)Anionic [Ru(salim)₂Cl₂]⁻ typeRuCl₃·nH₂ODistorted Octahedral srce.hr
Mo(VI)cis-[MoO₂(L)₂] typeMoO₂(acac)₂Distorted Octahedral acs.orgacs.org

Note: This table presents data from analogous systems to infer the expected properties for complexes of this compound. salim refers to a salicylideneimine (Schiff base) ligand, and L to a bidentate salicylaldehyde derivative.

Coordination with Lanthanide Ions for Specific Functional Applications

Lanthanide ions (Ln³⁺) are hard Lewis acids and exhibit a strong affinity for oxygen-donor ligands, making the this compound scaffold an excellent candidate for forming stable lanthanide complexes. A primary functional application of such complexes is in the field of luminescence.

These complexes often exhibit strong light emission via the "antenna effect." In this mechanism, the organic ligand, which has a high molar absorptivity, absorbs incident UV light and is promoted to an excited singlet state. It then undergoes efficient intersystem crossing to a longer-lived triplet state. Subsequently, intramolecular energy transfer occurs from the ligand's triplet state to a resonant f-orbital of the lanthanide ion, exciting it. The excited lanthanide ion then relaxes to its ground state by emitting light at its characteristic, sharp, and long-lived emission bands (e.g., green for Tb³⁺, red for Eu³⁺). rsc.orgnih.gov

The efficiency of this sensitization process is highly dependent on the energy of the ligand's triplet state, which must be appropriately positioned above the emissive level of the Ln³⁺ ion. The electronic properties conferred by the thienyl substituent are crucial for tuning these energy levels to facilitate efficient energy transfer. rsc.org

Table 3: Luminescent Properties of Representative Lanthanide Complexes with Related Salicyl-type Ligands

Lanthanide IonLigand TypeKey Luminescent FeatureFunctional ApplicationReference(s)
Eu(III), Tb(III)Salicylaldimine-CalixareneLigand sensitizes Eu(III) and Tb(III) emission.Luminescent materials rsc.org
Tb(III), Dy(III)Tripodal SalicylamideEfficient ligand-to-metal energy transfer.Luminescent stains nih.gov
Tb(III)Substituted Benzoic AcidElectron-releasing groups on ligand improve luminescence.Photoluminescent materials rsc.org

Note: This table presents data from analogous systems to infer the expected properties for complexes of this compound.

Analysis of Coordination Geometries and Metal-Ligand Bonding Parameters

The coordination behavior of this compound is anticipated to be dominated by the chelating action of the phenolic hydroxyl group and the aldehydic carbonyl group. Upon deprotonation, the phenolate (B1203915) oxygen and the carbonyl oxygen form a stable six-membered chelate ring with a metal center. This bidentate coordination mode is a hallmark of salicylaldehyde-type ligands.

The geometry of the resulting metal complexes would be dictated by the preferred coordination number of the metal ion and the steric and electronic influences of the ligand. For a typical divalent transition metal ion, coordination with two molecules of the deprotonated ligand would likely result in a tetrahedral or square planar geometry. The presence of the planar thiophene and benzene rings suggests that the entire ligand would favor a relatively planar conformation, which could influence the packing of the complexes in the solid state.

A study on the related compound, 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, revealed that the thiophene and benzene rings are roughly coplanar, with a small dihedral angle between them. nih.gov This planarity is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen, a feature that is expected to be present in this compound as well and is crucial for its pre-organization for metal chelation.

The metal-ligand bonding in such complexes would possess significant covalent character, a consequence of the strong sigma-donating ability of the phenolate oxygen and the pi-accepting capability of the ligand's aromatic system. Advanced computational techniques, such as Density Functional Theory (DFT), are often employed to probe the electronic structure and bonding in these types of complexes. For instance, in related Schiff base complexes derived from substituted salicylaldehydes, DFT calculations have been used to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are typically delocalized over the entire molecule, indicating a high degree of electron delocalization and covalent character in the metal-ligand bonds. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool to dissect the nature of metal-ligand bonds. In similar systems containing a thienyl moiety, NBO analysis has been used to quantify the charge transfer interactions between the ligand and the metal, confirming the formation of strong sigma-type bonds. researchgate.net

Table 1: Predicted Coordination Geometries for Metal Complexes of this compound

Metal IonLikely Coordination NumberProbable Geometry
Cu(II)4Square Planar or Distorted Tetrahedral
Ni(II)4 or 6Square Planar or Octahedral
Zn(II)4Tetrahedral
Co(II)4 or 6Tetrahedral or Octahedral
Mn(II)4 or 6Tetrahedral or Octahedral

Table 2: Representative Metal-Ligand Bond Parameters from Analogous Salicylaldehyde-based Complexes

Complex TypeMetal-Oxygen (phenolic) Bond Length (Å)Metal-Oxygen (carbonyl) Bond Length (Å)O-Metal-O Bite Angle (°)
Cu(II) Schiff Base~1.9 - 2.0~1.9 - 2.0~85 - 95
Ni(II) Schiff Base~1.8 - 1.9~1.8 - 1.9~85 - 95
Zn(II) Schiff Base~1.9 - 2.1~1.9 - 2.1~80 - 90

Note: The data in this table is representative of salicylaldehyde-based Schiff base complexes and is provided for illustrative purposes to predict the expected bonding parameters for complexes of this compound.

Investigation of Supramolecular Assembly in Metal-Organic Frameworks and Coordination Polymers

The bifunctional nature of this compound makes it an intriguing candidate as a building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The salicylaldehyde moiety provides a robust chelating site for anchoring metal ions, while the thiophene ring offers potential for further interactions, leading to the formation of extended supramolecular architectures.

The self-assembly process in the formation of MOFs and coordination polymers is guided by the principles of supramolecular chemistry, where non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in directing the final structure. nih.govuobaghdad.edu.iq In the case of this compound, the thiophene ring could engage in π-π stacking interactions with adjacent ligands, a common feature that contributes to the stability and dimensionality of the framework.

Furthermore, the sulfur atom in the thiophene ring could potentially act as a secondary, weaker coordination site, allowing the ligand to bridge between metal centers and thus facilitate the formation of one-, two-, or three-dimensional networks. The specific outcome of the self-assembly process would be highly dependent on the choice of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of any ancillary ligands.

For instance, in the construction of coordination polymers with related hydroxy-substituted aromatic ligands, the final dimensionality of the framework has been shown to be tunable by the careful selection of auxiliary ligands that can bridge metal centers in different ways. rsc.org It is conceivable that by reacting this compound with metal salts in the presence of various nitrogen-containing linker ligands, a diverse range of coordination polymers with interesting topologies and potential applications in areas such as catalysis, gas storage, and luminescence could be synthesized.

While specific examples of MOFs or coordination polymers constructed from this compound are not yet reported in the literature, the foundational principles of supramolecular chemistry and the known reactivity of its constituent functional groups strongly suggest its promise in this burgeoning field of materials science.

Advanced Functional Materials Development Based on 2 Hydroxy 5 2 Thienyl Benzaldehyde Derivatives

Optoelectronic Applications and Photophysical Behavior of Derivatives

The electronic and optical properties of materials derived from 2-Hydroxy-5-(2-thienyl)benzaldehyde are a subject of intensive research. The interaction between the electron-donating hydroxy group, the electron-withdrawing aldehyde group, and the π-conjugated thienyl ring system leads to distinct photophysical behaviors that are sensitive to the molecular environment.

Mechanisms of Fluorescence and Luminescence Emission

The fluorescence and luminescence of this compound derivatives are governed by the nature of their electronic excited states. Upon absorption of light, the molecule is promoted to an excited state. The subsequent emission of light as fluorescence is often associated with transitions from locally excited (LE) states or intramolecular charge transfer (ICT) states.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

A key photophysical process potentially exhibited by this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon occurs in molecules that possess both a proton-donating group (the hydroxyl group) and a proton-accepting group (the aldehyde oxygen) in close proximity, connected by an intramolecular hydrogen bond. researchgate.net This structural feature is characteristic of the salicylaldehyde (B1680747) core.

The ESIPT process involves the following steps:

Photoexcitation: The molecule absorbs a photon, transitioning from its ground state (Enol form) to an excited state (Enol*).

Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase significantly. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer (Keto*). mdpi.com This transfer is often barrierless. nih.gov

Fluorescence Emission: The Keto* tautomer relaxes to its ground state (Keto) by emitting a photon. This emission is characterized by a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima. rsc.orgresearchgate.net

Back Proton Transfer: In the ground state, the keto form is typically less stable, and the proton transfers back to the oxygen atom, regenerating the original enol form.

This ESIPT process is highly sensitive to the molecular environment and can be modulated by factors such as solvent polarity and the presence of specific analytes, making it a valuable mechanism for designing fluorescent sensors. mdpi.com

Solvatochromic Effects and Their Application in Environmental Sensing

Solvatochromism refers to the change in the color of a substance, or more precisely, a shift in its absorption or emission spectra, when it is dissolved in different solvents. Derivatives of this compound often exhibit pronounced solvatochromic effects due to changes in their dipole moment upon photoexcitation. rsc.orgnih.gov

When the molecule is excited, the electron distribution changes, leading to an excited state that may be more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than nonpolar solvents, resulting in a red-shift (bathochromic shift) of the fluorescence emission to lower energies (longer wavelengths). nih.gov

This sensitivity to solvent polarity is the basis for using these compounds in environmental sensing. They can act as probes to determine the polarity of microenvironments, such as in polymer matrices or biological systems. The relationship between solvent polarity and the spectral shift can be quantified using models like the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.

Interactive Table: Solvatochromic Effects on a Representative Thienyl Derivative

The following table illustrates the typical solvatochromic behavior of a fluorescent derivative containing a thienyl group, showing how emission maxima shift with solvent polarity.

Solvent Polarity Index Emission Maximum (λem) Stokes Shift (nm)
Cyclohexane 0.2 480 nm 130 nm
Toluene 2.4 505 nm 155 nm
Chloroform 4.1 515 nm 165 nm
Acetonitrile 5.8 530 nm 180 nm

Data is representative and based on principles described in cited literature. rsc.orgnih.gov

Development of Fluorescent Probes and Sensors for Specific Analytes (e.g., Anions, pH)

The responsive nature of the photophysical properties of this compound derivatives makes them excellent candidates for the development of chemosensors. These sensors operate by converting the recognition of a specific analyte into a measurable optical signal, such as a change in fluorescence color or intensity.

pH Sensing: The phenolic hydroxyl group in the molecule can be deprotonated in basic media or protonated in acidic media. This change in the protonation state alters the intramolecular electronic system and can lead to significant changes in the absorption and emission spectra. rsc.org For example, deprotonation can enhance intramolecular charge transfer, causing a color change and a shift in the emission wavelength, allowing for the ratiometric sensing of pH. nih.gov

Anion Sensing: Sensors for anions, particularly fluoride (B91410) (F⁻), can be designed based on the ESIPT mechanism. A common strategy involves modifying the hydroxyl group with a protecting group that can be selectively cleaved by the target anion, such as a silyl (B83357) ether. In its protected form, the intramolecular hydrogen bond is blocked, and the ESIPT process is inhibited. Upon interaction with fluoride ions, the silyl group is removed, restoring the hydroxyl group and "turning on" the ESIPT fluorescence. mdpi.com This results in the appearance of a new, red-shifted emission band, providing a clear signal for the presence of the anion.

Catalytic Applications of this compound and its Metal Complexes

Beyond optoelectronics, the structural framework of this compound is well-suited for creating metal complexes with significant catalytic activity. The aldehyde and hydroxyl groups can readily coordinate with metal ions to form stable Schiff base complexes, which are widely used as catalysts in various organic transformations.

Oxidation Catalysis using Metal Complexes Derived from the Compound

Metal complexes derived from salicylaldehyde analogues are effective catalysts for oxidation reactions. researchgate.net Specifically, molybdenum (Mo) complexes synthesized from ligands structurally similar to this compound, such as those from 2-hydroxy-5-nitrobenzaldehyde (B32719), have shown significant promise in the catalytic oxidation of olefins and alcohols. mdpi.comnih.gov

These reactions typically employ an environmentally benign oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.net The metal center, supported by the Schiff base ligand, facilitates the transfer of an oxygen atom from the oxidant to the substrate.

For example, molybdenum complexes have been successfully used in the epoxidation of cyclooctene (B146475) and the oxidation of linalool. mdpi.com The ligand environment plays a crucial role in determining the catalyst's efficiency and selectivity. For instance, in one study, a water-coordinated mononuclear molybdenum complex demonstrated superior catalytic performance compared to its methanol-coordinated counterpart. mdpi.comnih.gov

Interactive Table: Catalytic Oxidation Performance of a Representative Molybdenum (VI) Complex

This table presents typical results for the oxidation of organic substrates using a molybdenum complex derived from a 2-hydroxy-benzaldehyde Schiff base ligand, demonstrating its catalytic efficiency.

Substrate Catalyst Oxidant Conversion (%) Product Selectivity (%)
Cyclooctene [MoO₂(L)(H₂O)] TBHP 83% Epoxide: 73%

Data is based on findings for molybdenum complexes with a related 2-hydroxy-5-nitrobenzaldehyde aroylhydrazone ligand (H₂L). mdpi.com

Organocatalytic Activity in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. Schiff bases, which can be readily synthesized from aldehydes like this compound, are known to be versatile ligands in coordination chemistry and have shown potential in various catalytic applications. nih.gov

Photocatalytic Properties and Dye Degradation Capabilities

The removal of organic pollutants, such as synthetic dyes from industrial wastewater, is a significant environmental challenge. Photocatalysis has emerged as a promising technology for the degradation of these pollutants. While research on this compound itself is limited, metal complexes derived from structurally similar Schiff bases have demonstrated notable photocatalytic activity.

For instance, research on Schiff base metal complexes derived from 2-thiophene carboxaldehyde (a structural relative of the target aldehyde) and ethylenediamine (B42938) has shown that they can enhance the photocatalytic efficiency of titanium dioxide (TiO₂). ciac.jl.cn When these complexes are used to modify TiO₂, the resulting materials exhibit significantly improved performance in the degradation of pollutants like 4-nitrophenol (B140041) (4-NP) and the dye Rhodamine B (RhB) under UV-visible light irradiation. ciac.jl.cn The degradation rates for both pollutants using these modified photocatalysts exceeded 90%, a substantial increase compared to bare TiO₂. ciac.jl.cn This enhancement is attributed to the improved absorption of light and more efficient generation of reactive oxygen species that break down the organic pollutants. ciac.jl.cnmdpi.com

The general mechanism involves the excitation of the semiconductor (like TiO₂) by light, creating electron-hole pairs. These charge carriers migrate to the surface and react with water and oxygen to produce highly reactive hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals, which then decompose the dye molecules. mdpi.com Coordination polymers and metal-organic frameworks are also being actively investigated as photocatalysts for dye degradation, with some showing degradation efficiencies up to 95%. nih.govrsc.org

Below is a table summarizing the photocatalytic performance of TiO₂ modified with related Schiff base complexes.

PhotocatalystPollutantDegradation Rate (%)Reference
Ni(L)-TiO₂Rhodamine B>90% ciac.jl.cn
Cu(L)-TiO₂Rhodamine B>90% ciac.jl.cn
Ni(L)-TiO₂4-Nitrophenol>90% ciac.jl.cn
Cu(L)-TiO₂4-Nitrophenol>90% ciac.jl.cn
(L = Schiff base ligand derived from 2-thiophene carboxaldehyde and ethylenediamine)

Exploration in Organic Electronics and Devices

The distinct electronic characteristics of molecules containing both electron-rich (donor) and electron-poor (acceptor) moieties have positioned them as key components in the field of organic electronics. The this compound framework, with its electron-donating thiophene (B33073) unit and electron-accepting benzaldehyde (B42025) group, is a classic example of a donor-acceptor system, making its derivatives promising for applications in light-emitting diodes and photovoltaic devices.

Organic Light-Emitting Diodes (OLEDs): Schiff bases and their metal complexes are widely investigated for their electroluminescent properties. researchgate.net Metal chelates, particularly those of zinc, aluminum, and platinum, formed with Schiff base ligands derived from salicylaldehydes, can act as the emissive layer in OLED devices. These materials offer high thermal stability and tunable emission colors (from blue to red) depending on the specific metal ion and ligand structure, making them highly versatile for display and lighting applications. researchgate.net

Photovoltaic Devices: The donor-acceptor nature of thienyl-substituted compounds is particularly beneficial for organic photovoltaics, where efficient charge separation is required.

Dye-Sensitized Solar Cells (DSSCs): Derivatives of thienyl-containing compounds have been synthesized and used as sensitizers in DSSCs. In one study, a series of heterocyclic donor-acceptor dyes based on thiophene and cyanoacrylic acid were developed. nih.gov These dyes absorb light and inject electrons into a semiconductor layer (typically TiO₂). A device using a symmetrical dye with a bithiophene structure achieved a power conversion efficiency (PCE) of 6.3% under co-sensitization, outperforming the standard N719 dye. nih.gov

Bulk-Heterojunction (BHJ) Solar Cells: In BHJ devices, an electron donor and an electron acceptor are blended to form the active layer. Thienyl-substituted methanofullerenes have been synthesized to act as electron acceptors alongside the donor polymer poly(3-hexylthiophene) (P3HT). rsc.org A solar cell using one such monoadduct derivative demonstrated a PCE of 3.97%, comparable to the standard fullerene acceptor, PCBM. rsc.org Higher adducts, while showing lower efficiency, exhibited a larger open-circuit voltage (Voc) due to their higher-lying lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

The performance metrics for representative devices are shown in the tables below.

Performance of a Thienyl-Containing Dye in a Dye-Sensitized Solar Cell (DSSC) nih.gov

Device Configuration Voc (V) Jsc (mA/cm²) Fill Factor (FF) PCE (%)
TiO₂ / Bithiophene Dye (Co-sensitized) N/A N/A N/A 6.3
TiO₂ / N719 Dye (Reference) N/A N/A N/A 5.75

(Specific Voc, Jsc, and FF values were not provided in the abstract)

Performance of Thienyl-Substituted Fullerenes in a Bulk-Heterojunction (BHJ) Solar Cell rsc.org

Acceptor Material Voc (V) Jsc (mA/cm²) Fill Factor (FF) PCE (%)
Thienyl-substituted Monoadduct (1) N/A N/A N/A 3.97
Thienyl-substituted Bisadduct (2) 0.72 N/A N/A 1.72
PCBM (Reference) <0.72 N/A N/A ~3.9

(Specific Jsc and FF values were not provided in the abstract)

The functionality of this compound derivatives in electronic materials is fundamentally governed by their charge transfer properties. The molecule's structure facilitates intramolecular charge transfer (ICT), a process where electron density moves from the electron-donor part (thiophene) to the electron-acceptor part (benzaldehyde) upon photoexcitation. This ICT character is crucial for applications in nonlinear optics, sensing, and organic electronics. researchgate.net

Furthermore, the presence of the hydroxyl group ortho to the aldehyde in the salicylaldehyde core enables a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgrsc.org Upon absorbing light, a proton can transfer from the hydroxyl group to the nitrogen atom of a Schiff base derivative, forming a transient keto-tautomer. This process often results in a large Stokes shift (a significant difference between the absorption and emission wavelengths), which is highly desirable for applications like OLEDs and fluorescent probes. rsc.org The interplay between the ICT and ESIPT processes can lead to complex photophysical behaviors, including multiple emission bands. rsc.org

Computational studies using Density Functional Theory (DFT) are often employed to understand these characteristics. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict the charge transfer nature of a molecule. For many salicylaldehyde Schiff bases, the HOMO is typically localized on the phenolate (B1203915) and amine part, while the LUMO is on the imine C=N bond and benzene (B151609) ring, confirming the π → π* and ICT transitions. nih.gov The energy gap between the HOMO and LUMO is a key parameter that influences the electronic and optical properties of the material. nih.gov

The table below presents theoretical data for a related Schiff base, highlighting the parameters used to evaluate its charge transfer characteristics.

Calculated Electronic Properties of a Representative Schiff Base (HBAN) nih.gov

Parameter Description Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.73
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.54
Energy Gap (ΔE) Difference between LUMO and HOMO energies 4.19
Ionization Potential (I) Energy required to remove an electron 5.73
Electron Affinity (A) Energy released when an electron is added 1.54

(Data for 2-[4-hydroxy benzylidene]-amino naphthalene (B1677914) (HBAN), a structurally related Schiff base)

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 2 Thienyl Benzaldehyde

Density Functional Theory (DFT) Studies on Ground State Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems in chemistry and physics. It is used to investigate the ground state molecular structure and electronic characteristics of molecules like 2-Hydroxy-5-(2-thienyl)benzaldehyde.

Geometry Optimization and Validation of Bond Parameters

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), are commonly used to find the optimized geometry. nih.gov The theoretical results for bond lengths and angles can then be validated by comparing them with experimental data, typically obtained from X-ray crystallography.

For instance, in a study of a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the calculated bond lengths showed good agreement with experimental X-ray data. nih.gov The imine C=N bond length was found to be 1.2795(17) Å experimentally and 1.291 Å theoretically, while the C-O bond length was 1.3503(17) Å (X-ray) and 1.367 Å (B3LYP). nih.gov Similarly, crystallographic data for 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde reveals that the thiophene (B33073) and benzene (B151609) rings are nearly coplanar, with a dihedral angle of 4.35(8)°. nih.gov An intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen atom helps to stabilize the molecular conformation. nih.gov Such computational and experimental validation provides confidence in the predicted structure of this compound.

Table 1: Comparison of Selected Experimental and Theoretical Bond Parameters for a Related Compound (Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile)

ParameterExperimental (X-ray) Value (Å)Theoretical (B3LYP/6-311G(d,p)) Value (Å)
C=N Bond Length1.2795 (17)1.291
C-O Bond Length1.3503 (17)1.367

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. acadpubl.eu

In studies of similar compounds, DFT calculations have been used to determine these parameters. For example, the HOMO-LUMO gap for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde was calculated to be 3.8183 eV. acadpubl.eu For 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, the HOMO and LUMO energies were -6.269502 eV and -2.509433 eV, respectively, resulting in an energy gap of 3.760069 eV. acadpubl.eu The spatial distribution of these orbitals shows that the HOMO and LUMO are often delocalized over the π-systems of the aromatic rings. nih.gov This analysis suggests that electronic transitions in this compound would likely be of a π-π* character.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Similar Benzaldehyde Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde--3.8183
2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime-6.269502-2.5094333.760069
2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile-6.146-2.2233.923

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). acadpubl.euresearchgate.net

For hydroxy benzaldehyde derivatives, MEP analyses consistently show that the most negative potential (red/yellow) is located around the electronegative oxygen atoms of the hydroxyl and aldehyde groups. acadpubl.euacadpubl.eu Conversely, the most positive potential (blue) is found around the hydrogen atom of the hydroxyl group. malayajournal.org This distribution indicates that the oxygen atoms are sites for electrophilic interaction, while the hydroxyl hydrogen is a site for nucleophilic interaction. This charge distribution is fundamental to understanding hydrogen bonding and other intermolecular interactions. acadpubl.eu

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.org TD-DFT is widely used to calculate properties related to a molecule's response to light, such as UV-Vis absorption and emission spectra. rsc.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These theoretical predictions can be compared with experimental spectra to understand the nature of the transitions (e.g., n→π* or π→π*). For molecules with intramolecular hydrogen bonds, like this compound, TD-DFT is instrumental in studying phenomena such as excited-state intramolecular proton transfer (ESIPT). bohrium.commdpi.com The ESIPT process can lead to unique photophysical properties, including large Stokes shifts, which are of interest for applications in molecular probes and light-emitting materials. mdpi.com

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Materials with significant Nonlinear Optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and frequency conversion. nih.gov Computational methods, particularly DFT, are effective in predicting the NLO response of molecules. The key parameters are the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and first-order nonlinear response of the molecule to an external electric field. mdpi.com

Thiophene-containing compounds are known to be promising candidates for NLO materials. researchgate.net The presence of electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups connected by a π-conjugated system (the phenyl and thienyl rings) in this compound suggests it may exhibit a significant NLO response. DFT calculations can be used to compute the components of the hyperpolarizability tensor. The results are often compared to a standard NLO material like urea (B33335) to gauge their potential. researchgate.net Studies on similar donor-π-acceptor systems have shown that they can possess hyperpolarizability values many times greater than that of urea, indicating their potential for NLO applications. researchgate.netdoi.org

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While DFT and TD-DFT calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and intermolecular interactions.

For this compound, MD simulations could be used to understand how solvent molecules arrange around the solute and how this solvation affects its conformation and properties. By simulating the system at a molecular level, one can investigate the strength and dynamics of hydrogen bonds between the solute and solvent molecules. This is particularly relevant for understanding solvent effects on spectroscopic properties (solvatochromism) and chemical reactivity. Furthermore, MD simulations are essential for studying the aggregation behavior and the interactions within larger molecular assemblies. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Derivatives with Tunable Electronic and Steric Properties

The core structure of 2-Hydroxy-5-(2-thienyl)benzaldehyde offers significant opportunities for synthetic modification to fine-tune its electronic and steric characteristics. The reactivity of the aldehyde and hydroxyl groups, coupled with the potential for substitution on both the benzene (B151609) and thiophene (B33073) rings, allows for the creation of a diverse library of derivatives with tailored properties.

Future research will likely focus on introducing various electron-donating or electron-withdrawing groups to the aromatic rings. For instance, the incorporation of groups like methoxy (B1213986) (-OCH3) or nitro (-NO2) can significantly alter the electron density distribution within the molecule, thereby influencing its photophysical and electrochemical behavior. mdpi.commdpi.comnih.gov The synthesis of derivatives such as 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde and 2-hydroxy-5-nitrobenzaldehyde (B32719) are examples of how additional functional groups can be incorporated to modify the parent structure. mdpi.comnih.gov

Furthermore, the introduction of bulky substituents, such as a tert-butyl group, can be used to control the steric environment around the coordination site. nih.gov This steric hindrance can influence the geometry of resulting metal complexes, their stability, and their reactivity. The synthesis of 5-tert-butyl-2-hydroxy-3-(2-thienyl)benzaldehyde demonstrates this approach. nih.gov The ability to systematically modify these properties is crucial for designing molecules with specific functions, from catalysts to luminescent materials.

Development of Multifunctional Metal Complexes and Hybrid Organic-Inorganic Materials

The salicylaldehyde-like coordination pocket of this compound makes it an excellent ligand for a wide range of metal ions. The resulting metal complexes often exhibit interesting magnetic, optical, and catalytic properties. Future research is poised to explore the synthesis of multifunctional metal complexes where the properties of both the ligand and the metal center are synergistically exploited. For example, the click chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), presents a powerful tool for constructing complex molecular architectures and linking different molecular entities to create multifunctional materials. rsc.org

A significant area of growth is the development of hybrid organic-inorganic materials. mdpi.com These materials, which combine the properties of organic molecules with the robustness and functionality of inorganic frameworks, are gaining attention for a variety of applications. mdpi.com By incorporating this compound or its derivatives into materials like silicates, polymers, or metal-organic frameworks (MOFs), it is possible to create novel materials with enhanced properties. These hybrid materials could find use in catalysis, sensing, and as advanced optical materials. The ability to form materials where components are interpenetrated on a scale of less than 1 μm can lead to greatly enhanced properties compared to the individual components. mdpi.com

Computational Design and Predictive Modeling for Tailored Functional Applications

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules and materials. Density Functional Theory (DFT) and other theoretical methods can be used to predict the geometric, electronic, and photophysical properties of this compound and its derivatives. researchgate.netlongdom.org These computational studies can provide valuable insights into structure-property relationships, guiding synthetic efforts towards molecules with desired characteristics.

For example, theoretical calculations can predict the bond parameters, vibrational frequencies, and electronic transitions of new derivatives, which can then be compared with experimental data from techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy. researchgate.netlongdom.org This synergy between computational prediction and experimental validation accelerates the discovery and development of new functional materials. Furthermore, modeling can be used to understand the interactions between these molecules and metal ions or host matrices in hybrid materials, aiding in the design of materials with tailored applications. The study of the first-order hyperpolarizability and intramolecular charge transfer through computational methods can also help in identifying promising candidates for nonlinear optical (NLO) applications. researchgate.netlongdom.org

Exploration in Advanced Sensing Platforms and Bioimaging (excluding clinical trials and safety profiles)

The inherent fluorescence of some salicylaldehyde (B1680747) derivatives and their ability to form stable complexes with metal ions make them promising candidates for the development of advanced sensing platforms and bioimaging agents. biosynth.com The thiophene moiety in this compound can further enhance these properties.

Future research will likely focus on developing chemosensors based on this scaffold for the selective detection of various analytes, including metal ions, anions, and biologically relevant molecules. The design of these sensors often relies on mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the sensor molecule leads to a significant change in its fluorescence intensity or wavelength.

Q & A

Q. Table 1: Reaction Optimization for this compound Synthesis

EntrySolventBaseTemp (°C)Yield (%)Reference
1DCMK₂CO₃2595
2EthanolEt₃N6078
3THFNaHCO₃4065

Q. Table 2: Key FT-IR Bands for Structural Confirmation

Functional GroupWavenumber (cm⁻¹)Assignment
Aldehyde C=O1661–1665Stretching
Phenolic O–H3200–3300Broad, hydrogen-bonded
Thienyl C–S690–710Ring vibration

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Feasible Synthetic Routes

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2-Hydroxy-5-(2-thienyl)benzaldehyde
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Reactant of Route 2
2-Hydroxy-5-(2-thienyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.